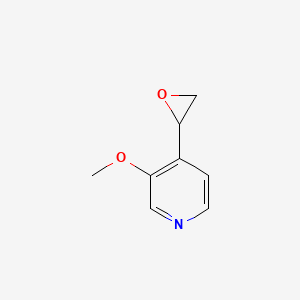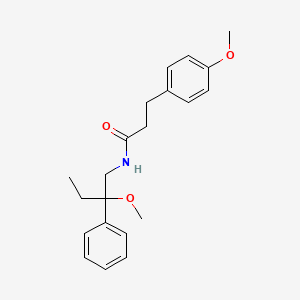
3-Methoxy-4-(oxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(oxiran-2-yl)pyridine: is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 3-position and an oxirane (epoxide) ring at the 4-position. Pyridine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the epoxidation of 3-methoxy-4-vinylpyridine using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of catalysts and automated systems can further optimize the process, ensuring consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane ring in 3-Methoxy-4-(oxiran-2-yl)pyridine can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The compound can be reduced to open the oxirane ring, forming a diol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Diols: from the opening of the oxirane ring.
Substituted pyridines: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxy-4-(oxiran-2-yl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine: Pyridine derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial and antiviral properties. They are being investigated for their ability to interact with biological targets and pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can inhibit the activity of certain enzymes, making it useful in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
3-Methoxypyridine: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
4-Methoxypyridine: Similar to 3-Methoxypyridine but with the methoxy group at the 4-position.
3-Chloropyridine: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 3-Methoxy-4-(oxiran-2-yl)pyridine is unique due to the presence of both a methoxy group and an oxirane ring on the pyridine nucleus. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields.
Eigenschaften
IUPAC Name |
3-methoxy-4-(oxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-10-7-4-9-3-2-6(7)8-5-11-8/h2-4,8H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGQHELNZCLUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2591487.png)

![3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2591489.png)


![methyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2591494.png)
![2-(benzylsulfanyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2591495.png)
![2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2591496.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2591497.png)



![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)
